Rhodium(II)trimethylacetateDimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhodium(II) trimethylacetate dimer can be synthesized by reacting rhodium(II) acetate dimer with trimethylacetic acid. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of rhodium(II) trimethylacetate dimer follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to maintain the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Rhodium(II) trimethylacetate dimer undergoes various types of reactions, including:
Oxidation: It can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in reactions with rhodium(II) trimethylacetate dimer include oxidizing agents like oxygen or peroxides, reducing agents like hydrogen or hydrides, and various ligands for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield rhodium(III) compounds, while reduction reactions may produce metallic rhodium .
Scientific Research Applications
Rhodium(II) trimethylacetate dimer has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cyclopropanation, C-H activation, and aziridination
Biology: It has been studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying biological processes
Medicine: Research is ongoing into its potential use in medicinal chemistry, including its role in developing new drugs and therapeutic agents
Industry: It is used in industrial processes that require efficient and selective catalysts, such as in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism by which rhodium(II) trimethylacetate dimer exerts its effects involves the activation of substrates through coordination to the rhodium center. This coordination facilitates various chemical transformations, such as bond formation and cleavage, by stabilizing reaction intermediates and lowering activation energies . The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparison with Similar Compounds
Similar Compounds
Rhodium(II) acetate dimer: Similar in structure but with acetate ligands instead of trimethylacetate
Rhodium(II) triphenylacetate dimer: Contains triphenylacetate ligands and is used in similar catalytic applications
Rhodium(II) trifluoroacetate dimer: Contains trifluoroacetate ligands and is used in different catalytic processes
Uniqueness
Rhodium(II) trimethylacetate dimer is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in catalytic applications. The trimethylacetate ligands offer steric and electronic properties that can influence the outcome of chemical reactions, making it a valuable catalyst in both research and industrial settings .
Properties
Molecular Formula |
C20H36O8Rh2 |
---|---|
Molecular Weight |
610.3 g/mol |
IUPAC Name |
pentanoate;rhodium(2+) |
InChI |
InChI=1S/4C5H10O2.2Rh/c4*1-2-3-4-5(6)7;;/h4*2-4H2,1H3,(H,6,7);;/q;;;;2*+2/p-4 |
InChI Key |
JBOOLEHRQNSRGU-UHFFFAOYSA-J |
Canonical SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].[Rh+2].[Rh+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.